molecular formula C9H7NO3 B13121933 4,6-Dihydroxyquinolin-2(1H)-one

4,6-Dihydroxyquinolin-2(1H)-one

Cat. No.: B13121933
M. Wt: 177.16 g/mol
InChI Key: ICXJZXRLHXMASZ-UHFFFAOYSA-N
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Description

4,6-Dihydroxyquinolin-2(1H)-one is an organic compound belonging to the class of hydroxyquinolones It is characterized by the presence of two hydroxyl groups at the 4th and 6th positions and a ketone group at the 2nd position on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dihydroxyquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-aminophenol with diethyl malonate, followed by cyclization and oxidation steps. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

4,6-Dihydroxyquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2,4,6-trione under specific conditions.

    Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming 4,6-dihydroxyquinoline.

    Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Quinoline-2,4,6-trione

    Reduction: 4,6-Dihydroxyquinoline

    Substitution: Various alkylated or acylated derivatives

Scientific Research Applications

4,6-Dihydroxyquinolin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dihydroxyquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the quinoline ring structure allow it to form hydrogen bonds and π-π interactions with biological molecules. These interactions can modulate enzyme activities, disrupt cellular processes, and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 6-Hydroxykynurenic acid
  • 4,8-Dihydroxyquinoline-2-carboxylic acid
  • Quinaldic acid

Uniqueness

4,6-Dihydroxyquinolin-2(1H)-one is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

4,6-dihydroxy-1H-quinolin-2-one

InChI

InChI=1S/C9H7NO3/c11-5-1-2-7-6(3-5)8(12)4-9(13)10-7/h1-4,11H,(H2,10,12,13)

InChI Key

ICXJZXRLHXMASZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C(=CC(=O)N2)O

Origin of Product

United States

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